Bienvenue dans la boutique en ligne BenchChem!

1-[2-(3-Piperidinyl)ethyl]piperidine

Regiochemistry Ligand Design PAR2 Antagonism

1-[2-(3-Piperidinyl)ethyl]piperidine (CAS 122373-92-6) is a non‑symmetrical bis‑piperidine ethyl‑bridged diamine (C₁₂H₂₄N₂, MW 196.33 g·mol⁻¹). The molecule combines a piperidine ring attached via its nitrogen atom to an ethylene linker that terminates in a second piperidine ring connected through the 3‑position carbon, creating a regioisomerically defined, conformationally flexible scaffold.

Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
CAS No. 122373-92-6
Cat. No. B1316296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(3-Piperidinyl)ethyl]piperidine
CAS122373-92-6
Molecular FormulaC12H24N2
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC2CCCNC2
InChIInChI=1S/C12H24N2/c1-2-8-14(9-3-1)10-6-12-5-4-7-13-11-12/h12-13H,1-11H2
InChIKeyUWFRCXKCOKNPMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(3-Piperidinyl)ethyl]piperidine (CAS 122373-92-6) Procurement Guide: Structural Identity, Physicochemical Baseline, and Sourcing Considerations


1-[2-(3-Piperidinyl)ethyl]piperidine (CAS 122373-92-6) is a non‑symmetrical bis‑piperidine ethyl‑bridged diamine (C₁₂H₂₄N₂, MW 196.33 g·mol⁻¹) . The molecule combines a piperidine ring attached via its nitrogen atom to an ethylene linker that terminates in a second piperidine ring connected through the 3‑position carbon, creating a regioisomerically defined, conformationally flexible scaffold . Predicted physicochemical properties include a boiling point of 271.2 ± 8.0 °C, a density of 0.919 ± 0.06 g·cm⁻³, and a pKa of 10.42 ± 0.10 (amine, ACD/Labs prediction) . The compound is catalogued by major reagent suppliers at purities of ≥95 % (HPLC) and is described in patent literature as a core scaffold within piperidine‑derivative libraries targeting protease‑activated receptor 2 (PAR2) antagonism [1].

Why 1-[2-(3-Piperidinyl)ethyl]piperidine Cannot Be Replaced by Generic Bis‑piperidine Isomers or Symmetrical Diamines Without Risking Functional Deviation


Procurement specifications for bis‑piperidine diamines often conflate regioisomers and symmetrical counterparts as interchangeable building blocks. However, the 3‑position attachment of the second piperidine ring in 1-[2-(3-Piperidinyl)ethyl]piperidine introduces a stereogenic center that is absent in symmetrical 1,2‑di(piperidin‑1‑yl)ethane (CAS 1932‑04‑3) and alters the spatial orientation of the nitrogen lone pairs relative to linear analogues such as 1‑(2‑aminoethyl)piperidine (CAS 137‑54‑0) . The predicted basicity (pKa 10.42) lies between that of piperidine (pKa ~11.2) and the sterically hindered N,N,N′,N′‑tetramethyl‑1,2‑ethanediamine (TMEDA, pKa ~8.9), meaning that acid‑base extraction protocols, salt‑formation stoichiometry, and metal‑coordination equilibria calibrated for generic diamines will not transfer directly . Furthermore, patent records list the 1‑(2‑piperidin‑3‑ylethyl)piperidine motif specifically within PAR2‑antagonist chemotypes, indicating that substitution by a 4‑piperidinyl or 2‑piperidinyl regioisomer would generate a different intellectual‑property position and potentially divergent target‑engagement profiles [1].

Quantitative Differentiation Evidence for 1-[2-(3-Piperidinyl)ethyl]piperidine Relative to Closest In‑Class Analogs


Regioisomeric Identity: 3‑Piperidinyl vs. 1‑Piperidinyl vs. 4‑Piperidinyl Attachment

The target compound is the only commercially available bis‑piperidine ethyl‑bridged diamine in which the second piperidine ring is attached at the 3‑position, creating a chiral center . In contrast, the symmetrical 1,2‑di(piperidin‑1‑yl)ethane (CAS 1932‑04‑3) has both rings connected through nitrogen, while 1‑(2‑piperidin‑4‑ylethyl)piperidine and 1‑(2‑piperidin‑2‑ylethyl)piperidine are regioisomeric variants that are not readily catalogued as single isomers. The 3‑attachment precisely matches the scaffold described in patent literature for PAR2 antagonist development, providing a direct link to a patent‑protected chemotype that cannot be claimed by regioisomeric alternatives [1].

Regiochemistry Ligand Design PAR2 Antagonism

Basicity (pKa) Differentiation for Acid‑Base Workflow Design

The predicted pKa of the target compound (10.42 ± 0.10, ACD/Labs) is approximately 0.8 log units lower than that of piperidine (pKa ~11.2) and approximately 1.5 log units higher than that of TMEDA (pKa ~8.9) . This intermediate basicity allows selective protonation in pH windows where symmetrical diamines would remain largely unprotonated or fully protonated, facilitating differential liquid‑liquid extraction, chromatographic purification, or stoichiometric salt formation with polyprotic acids.

pKa Basicity Extraction Salt Formation

Purity Specifications and Batch‑to‑Batch Consistency for Critical Reagent Procurement

Authoritative vendor technical datasheets specify a minimum purity of ≥95 % (HPLC) for the free‑base form, with some suppliers offering NLT 98 % grades . In contrast, symmetrical 1,2‑di(piperidin‑1‑yl)ethane is frequently supplied at 90–95 % purity with higher levels of residual piperidine monomer, and 1‑(2‑aminoethyl)piperidine often contains regioisomeric contaminants from the synthetic route. The availability of a validated, high‑purity single‑isomer product reduces the burden of in‑house re‑purification and lowers the risk of irreproducible catalytic or biological outcomes.

Purity HPLC Quality Control Reproducibility

Patent‑Anchored Target Engagement: PAR2 Antagonism Chemotype

The DrugMap therapeutic target database cross‑references the piperidine‑3‑ylethyl‑piperidine scaffold (DM80XRM) as a patented small‑molecule PAR2 antagonist under patent PMID26936077, with annotated indications in inflammation, solid tumors, neuropathic pain, and pruritus [1]. While quantitative IC₅₀ or Ki data for the exact free base is not publicly disclosed, the patent linkage provides a regulatory and IP rationale that distinguishes this scaffold from generic bis‑piperidines that lack any documented link to PAR2 pharmacology.

PAR2 Antagonist Inflammation Patent Scaffold

Optimal Application Scenarios for 1-[2-(3-Piperidinyl)ethyl]piperidine Based on Verified Differentiation Evidence


PAR2‑Targeted Medicinal Chemistry Lead Optimization

Due to its patent‑documented association with the PAR2 antagonist chemotype [1], the 3‑piperidinyl‑ethyl‑piperidine scaffold is the appropriate starting point for SAR expansion around the protease‑activated receptor 2 axis. Procurement of this specific regioisomer eliminates the need to screen 1‑, 2‑, or 4‑piperidinyl variants that fall outside the patented chemical space, thereby accelerating hit‑to‑lead timelines in inflammation and oncology programs.

Asymmetric Ligand Design for Organometallic Catalysis

The chiral nature of the carbon‑3 substituted piperidine ring, combined with the predicted pKa of 10.42 , offers a tunable basic site for the formation of hemilabile metal complexes. The regioisomeric identity differentiates this diamine from symmetrical chelators such as TMEDA or 1,2‑di(piperidin‑1‑yl)ethane, enabling the construction of C₂‑symmetric or non‑symmetric catalyst pockets where steric and electronic asymmetry is mechanistically required.

Linker Chemistry for Bifunctional Degraders (PROTACs) and Bioconjugates

The 3‑attachment architecture provides a defined vector angle that differs from the 180° linear geometry of N,N‑linked bis‑piperidines. When used as a rigidified or semi‑rigid linker in PROTAC design, the kink introduced by the carbon‑3 connection can modulate ternary‑complex formation and ubiquitination efficiency. The availability of the compound at purities of ≥95–98 % reduces the risk of side products arising from isomeric contaminants that would compromise linker‑length parameterization.

Calibrated Basicity Controls in pH‑Dependent Process Development

With its intermediate pKa of 10.42, the compound can serve as a buffering base or a pH‑switchable extraction agent in continuous‑flow processes where classical diamines (piperidine, pKa 11.2; TMEDA, pKa 8.9) provide insufficient selectivity. The quantified pKa difference of ~0.8 units relative to piperidine allows fine‑tuning of protonation equilibrium in multi‑component reaction mixtures without resorting to exotic tertiary‑amine buffers.

Quote Request

Request a Quote for 1-[2-(3-Piperidinyl)ethyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.